molecular formula C8H6I2O2 B2870222 3,5-Diiodo-4-methoxybenzaldehyde CAS No. 32024-14-9

3,5-Diiodo-4-methoxybenzaldehyde

Cat. No.: B2870222
CAS No.: 32024-14-9
M. Wt: 387.943
InChI Key: KDZWGCFOYVWUNT-UHFFFAOYSA-N
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Description

Structural Significance within Halogenated Aromatic Aldehydes

Aromatic aldehydes are a fundamental class of compounds in organic synthesis, serving as key precursors for a vast array of molecules. wisdomlib.org The introduction of halogen atoms onto the aromatic ring significantly modifies the chemical properties of the parent aldehyde. wisdomlib.org Halogenation is a critical transformation in organic synthesis, as halogenated compounds are employed in numerous reactions to create useful molecules. researchgate.net

In the case of 3,5-Diiodo-4-methoxybenzaldehyde, the benzene (B151609) ring is substituted at the C1, C3, C4, and C5 positions. The aldehyde group (-CHO) at C1 is an electron-withdrawing group and a key site for nucleophilic attack and condensation reactions. The methoxy (B1213986) group (-OCH3) at C4 is an electron-donating group. The two iodine atoms at the C3 and C5 positions, ortho to the methoxy group and meta to the aldehyde, are large and highly polarizable. Their presence sterically influences the reactivity of the adjacent functional groups and electronically modifies the aromatic ring. Aryl iodides are the most reactive of the aryl halides in many synthetic transformations, including various cross-coupling reactions. ufms.br This high reactivity makes iodo-substituted compounds like this compound particularly valuable intermediates. ufms.br

The specific arrangement of these substituents—the electron-withdrawing aldehyde, the electron-donating methoxy group, and the two bulky, reactive iodine atoms—creates a molecule with distinct electronic and steric properties that chemists can exploit for targeted molecular construction.

PropertyValue
Molecular FormulaC8H6I2O2 bldpharm.com
Molecular Weight387.94 g/mol
AppearanceSolid
SMILESO=CC1=CC(I)=C(OC)C(I)=C1 bldpharm.com
InChI KeyFVPBHZSPNXZKQU-UHFFFAOYSA-N

Overview of its Utility as a Synthetic Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. Aromatic aldehydes are essential for producing a wide range of pharmacologically active compounds. wisdomlib.org The aldehyde functional group readily participates in a variety of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. nih.govresearchgate.net

Research has demonstrated the utility of this compound in the synthesis of complex molecules with potential biological activity. For instance, it serves as a key reactant in the Wittig reaction with specific phosphonium (B103445) ylides to produce diiodostilbenes. nih.gov These stilbene (B7821643) derivatives are crucial intermediates in the synthesis of diiodocombstatin, a compound investigated for its potential antineoplastic properties. nih.gov

Furthermore, this aldehyde has been employed in multicomponent reactions. It reacts with malononitrile (B47326) and 4-hydroxycoumarin (B602359) in a one-pot synthesis to yield pyrano[3,2-c]chromene derivatives. uni-bayreuth.de Compounds with this core structure, particularly those bearing halogen substituents, have shown significant antiproliferative activities against various cancer cell lines. uni-bayreuth.de The synthesis of this compound itself is typically achieved through the methylation of its precursor, 3,5-diiodo-4-hydroxybenzaldehyde, using reagents like iodomethane (B122720) in the presence of a base. nih.gov

The presence of two iodine atoms also provides synthetic handles for further functionalization through reactions like Suzuki, Sonogashira, or Heck cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. ufms.br This capability makes this compound a highly adaptable platform for building molecular diversity.

Reaction TypeProduct ClassExample ApplicationReference
Wittig ReactionIodostilbenesSynthesis of diiodocombstatin precursors nih.gov
Multicomponent ReactionPyrano[3,2-c]chromenesSynthesis of antiproliferative agents uni-bayreuth.de
Methylation (Synthesis)Aromatic EtherPrepared from 3,5-diiodo-4-hydroxybenzaldehyde nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZWGCFOYVWUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Diiodo 4 Methoxybenzaldehyde

Alkylation and Etherification Approaches

Alkylation, specifically methylation, of a phenolic precursor is a direct and common method for forming the methoxy (B1213986) group found in the target compound. This approach is a subset of broader etherification strategies used in the synthesis of substituted benzaldehydes.

Methylation of 4-Hydroxy-3,5-diiodobenzaldehyde

The most direct synthesis of 3,5-Diiodo-4-methoxybenzaldehyde involves the methylation of its phenolic analogue, 4-Hydroxy-3,5-diiodobenzaldehyde. nih.gov This transformation is a classic example of Williamson ether synthesis, where the phenoxide ion, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile to attack a methylating agent.

The general reaction involves dissolving 4-Hydroxy-3,5-diiodobenzaldehyde in a polar aprotic solvent, adding a base to generate the phenoxide, and then introducing a methylating agent.

Table 1: General Reaction Parameters for Methylation

Parameter Description Example
Starting Material The phenolic precursor to be methylated. 4-Hydroxy-3,5-diiodobenzaldehyde nih.gov
Base Used to deprotonate the hydroxyl group. Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)
Methylating Agent Provides the methyl group. Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Methyl iodide (CH₃I)

| Solvent | A polar aprotic solvent is typically used. | Acetone (B3395972), Dimethylformamide (DMF) |

This method is efficient for creating the desired ether linkage, and its principles are mirrored in the synthesis of various other substituted benzaldehydes.

Analogous Ethereal Linkage Formations in Substituted Benzaldehyde (B42025) Synthesis

The fundamental concept of forming an ether bond on a benzaldehyde ring is not limited to simple methylation. Modern organic synthesis employs several analogous strategies to create more complex ethereal linkages. These methods often offer advantages in terms of substrate scope and tolerance to other functional groups.

One such method is a reductive etherification that directly couples aldehydes and alcohols. This process involves the reaction of an aldehyde and an alcohol with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt. Subsequent hydrolysis of this intermediate yields the final ether product. rsc.org This one-pot, two-step procedure is applicable to various aromatic aldehydes. rsc.org

Another advanced technique involves using PhenoFluor for alkyl aryl ether bond formation between phenols and alcohols. nih.gov This reaction tolerates a wide array of functional groups, including aldehydes, which can be challenging for traditional methods like the Mitsunobu reaction. nih.gov

Table 2: Comparison of Modern Etherification Strategies

Method Reactants Key Features
Reductive Etherification Aldehyde, Alcohol, Phosphine, Acid Forms an α-(alkoxyalkyl)phosphonium salt intermediate; efficient telescoped two-step, one-pot process. rsc.org

| PhenoFluor Coupling | Phenol (B47542), Alcohol, PhenoFluor | Tolerates a broad range of functional groups; effective for substrates challenging for Mitsunobu reactions. nih.gov |

These methodologies demonstrate the versatility of ether bond formation in the synthesis of complex substituted benzaldehydes, providing alternative routes to structures analogous to this compound.

Functionalization via Halogenation Reactions

An alternative synthetic strategy involves introducing the iodine atoms onto a pre-existing benzaldehyde structure. This requires a robust halogenation method and a thorough understanding of the factors that control the position of substitution on the aromatic ring.

Strategies for Diiodobenzaldehyde Synthesis

The direct iodination of aromatic compounds is a key strategy for synthesizing iodo-substituted benzaldehydes. A combination of iodine and iodic acid serves as an effective reagent system for the efficient iodination of aromatic benzaldehydes under mild conditions. tsijournals.com This method avoids the need for hazardous or costly reagents and high reaction temperatures. tsijournals.com

To synthesize a diiodobenzaldehyde, such as the precursor 4-Hydroxy-3,5-diiodobenzaldehyde, an excess of the iodinating agent is typically used with a suitable starting material like 4-hydroxybenzaldehyde. tsijournals.com The reaction proceeds by heating the substrate with iodine and iodic acid in ethanol. tsijournals.com

Table 3: Iodination of Hydroxybenzaldehydes

Parameter Reagent/Condition Purpose Source
Substrate Substituted Hydroxybenzaldehyde The aromatic ring to be iodinated. tsijournals.com
Iodinating Agent Iodine (I₂) and Iodic Acid (HIO₃) Provides the electrophilic iodine species. tsijournals.com
Solvent Ethyl Alcohol Dissolves reactants. tsijournals.com

| Stoichiometry | Excess iodine | To achieve di-substitution. | tsijournals.com |

This approach provides a direct route to diiodinated benzaldehyde structures, which are crucial intermediates for the target molecule.

Regioselective Considerations in Halogenated Benzaldehyde Synthesis

The specific placement of halogen atoms on a benzaldehyde ring is governed by the directing effects of the substituents already present on the ring. This principle, known as regioselectivity, is fundamental to designing a successful synthesis. fiveable.me

In the case of synthesizing 4-Hydroxy-3,5-diiodobenzaldehyde from 4-hydroxybenzaldehyde, the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. The aldehyde group is a deactivating, meta-directing group. Since the position para to the hydroxyl group is already occupied, electrophilic iodination occurs at the two equivalent positions ortho to the hydroxyl group, which are C3 and C5.

The regioselectivity of electrophilic aromatic halogenation can be predicted with high accuracy by computational methods that identify the most nucleophilic centers on the aromatic ring. rsc.org Factors that influence the outcome of halogenation include:

Directing Groups : Activating groups (like -OH, -OR) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like -CHO, -NO₂) direct to the meta position. rsc.org

Steric Hindrance : Bulky groups can prevent substitution at adjacent positions. fiveable.me

Reaction Conditions : The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic product is favored, affecting which position is halogenated. jove.com

Understanding these factors is crucial for controlling the regiochemical outcome and synthesizing the desired isomer with high purity.

Reactivity and Chemical Transformations of 3,5 Diiodo 4 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions and condensations.

Nucleophilic Addition Reactions (e.g., Reductions to Benzyl (B1604629) Alcohols)

The aldehyde functional group in 3,5-diiodo-4-methoxybenzaldehyde is susceptible to nucleophilic attack. A common example of this is the reduction to the corresponding benzyl alcohol, (3,5-diiodo-4-methoxyphenyl)methanol. This transformation is typically achieved using reducing agents that can deliver a hydride ion to the electrophilic carbonyl carbon.

While specific literature on the reduction of this compound is not abundant, the reduction of analogous compounds such as 3,5-dibromo-4-methoxybenzaldehyde (B172391) has been documented. Generally, the reduction of benzaldehydes to benzyl alcohols is a well-established transformation in organic chemistry. researchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome while avoiding unwanted side reactions. For instance, in the synthesis of 3,5-dihydroxy-4-methoxybenzyl alcohol from a related gallic acid derivative, a reduction reaction is a key step. google.com

ReagentTypical SolventConditionsProduct
Sodium borohydride (NaBH₄)Methanol, EthanolRoom Temperature(3,5-Diiodo-4-methoxyphenyl)methanol
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THF0 °C to Room Temperature(3,5-Diiodo-4-methoxyphenyl)methanol

This table represents typical conditions for the reduction of benzaldehydes and can be inferred for this compound.

Condensation Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Condensation)

Condensation reactions are fundamental transformations of aldehydes, leading to the formation of new carbon-carbon bonds. This compound can participate in such reactions, with its reactivity being influenced by the electronic effects of its substituents.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com This reaction is a reliable method for the synthesis of α,β-unsaturated compounds. This compound can serve as the aldehyde component in this reaction. The presence of two electron-withdrawing iodine atoms is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion generated from the active methylene compound.

Studies on the Knoevenagel condensation of various substituted benzaldehydes have shown that aldehydes bearing halogen groups generally afford excellent yields. rsc.org For instance, the condensation of 3,5-dibromo-4-methoxybenzaldehyde with malonic acid has been reported as a step in the synthesis of natural products. researchgate.netbeilstein-journals.org Similar reactivity can be anticipated for this compound. The reaction is often catalyzed by bases such as piperidine (B6355638) or can be carried out using ionic liquids or solid-supported catalysts for greener protocols. nih.govresearchgate.netresearchgate.net

Active Methylene CompoundCatalystProduct Type
Malononitrile (B47326)Piperidine2-(3,5-Diiodo-4-methoxybenzylidene)malononitrile
Diethyl malonatePiperidine/Acetic AcidDiethyl 2-(3,5-diiodo-4-methoxybenzylidene)malonate
Ethyl acetoacetateBaseEthyl 2-(3,5-diiodo-4-methoxybenzylidene)-3-oxobutanoate

This table illustrates potential Knoevenagel condensation reactions of this compound based on known reactivity patterns.

Aldol Condensation:

The Aldol condensation is another cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound. magritek.com While this compound cannot form an enolate itself, it can act as the electrophilic partner in a crossed or mixed Aldol condensation with a ketone that can be deprotonated. For example, the Aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone (B3395972) is a known reaction, and similar reactivity can be expected for the diiodo-analogue. magritek.com The reaction is typically base-catalyzed, and the initial β-hydroxy carbonyl adduct often undergoes dehydration to yield an α,β-unsaturated ketone. magritek.com

Reactions Involving the Aromatic Core and Iodine Substituents

The di-iodinated and methoxy-substituted aromatic ring of this compound also presents opportunities for further functionalization.

Metal-Mediated Transformations (e.g., Metal-Iodine Exchange)

The carbon-iodine bonds in this compound are particularly amenable to metal-mediated transformations, providing a powerful tool for introducing a wide range of substituents onto the aromatic ring.

Metal-Iodine Exchange:

Metal-halogen exchange, particularly metal-iodine exchange, is a facile and widely used reaction for the preparation of organometallic reagents. harvard.eduprinceton.edu The reaction of an aryl iodide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) results in the formation of an aryllithium species and an alkyl iodide. researchgate.netufms.br This aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups. In the case of this compound, selective mono-lithiation can potentially be achieved, followed by reaction with an electrophile to yield a mono-substituted diiodo compound. The regioselectivity of such exchanges can be influenced by the substituents present on the aromatic ring. thieme-connect.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bonds are excellent handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Aryl iodides are generally more reactive in these couplings than the corresponding bromides or chlorides. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govgre.ac.ukresearchgate.net This allows for the formation of biaryl compounds. This compound could undergo single or double Suzuki coupling, depending on the reaction conditions and stoichiometry of the reagents. acs.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. gold-chemistry.orgresearchgate.netgelest.com This is a powerful method for the synthesis of arylalkynes. Similar to the Suzuki coupling, single or double coupling could be achieved with this compound. sioc-journal.cn

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, BaseBiaryl derivative
SonogashiraTerminal alkynePd(PPh₃)₄, CuI, BaseArylalkyne derivative

This table summarizes potential cross-coupling reactions for this compound.

Spectroscopic Characterization and Structural Elucidation of 3,5 Diiodo 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms within a molecule can be established.

The ¹H NMR spectrum of a related compound, 3,5-dibromo-4-methoxybenzaldehyde (B172391), provides a useful reference for understanding the proton environment in di-halogenated methoxybenzaldehydes. beilstein-journals.orggriffith.edu.au In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a singlet for the aldehydic proton (H-7) at approximately 9.89 ppm. beilstein-journals.orggriffith.edu.au The two aromatic protons (H-2 and H-6) appear as a singlet at 8.17 ppm, indicating their chemical equivalence due to the symmetrical substitution pattern on the benzene (B151609) ring. beilstein-journals.orggriffith.edu.au The methoxy (B1213986) group protons (4-OCH₃) resonate as a singlet at 3.88 ppm. beilstein-journals.orggriffith.edu.au

For comparison, the ¹H NMR spectrum of 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde) in DMSO-d₆ reveals an aldehydic proton at 9.759 ppm. chemicalbook.com The aromatic protons at positions 2 and 6 are no longer equivalent and show distinct signals at 7.889 ppm and 7.424 ppm, respectively, with a coupling constant of 1.7 Hz. chemicalbook.com The methoxy protons appear at 3.908 ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (ppm) for Methoxybenzaldehyde Derivatives

Compound Solvent Aldehydic Proton (H-7) Aromatic Protons (H-2, H-6) Methoxy Protons (4-OCH₃) Reference
3,5-Dibromo-4-methoxybenzaldehyde DMSO-d₆ 9.89 (s) 8.17 (s) 3.88 (s) beilstein-journals.orggriffith.edu.au
5-Iodovanillin DMSO-d₆ 9.759 (s) 7.889 (d), 7.424 (d) 3.908 (s) chemicalbook.com

s = singlet, d = doublet

The ¹³C NMR spectrum of 3,5-dibromo-4-methoxybenzaldehyde in DMSO-d₆ shows the aldehydic carbon (C-7) at 190.1 ppm. beilstein-journals.orggriffith.edu.au The carbon attached to the methoxy group (C-4) resonates at 158.1 ppm, while the carbon attached to the aldehyde group (C-1) appears at 134.5 ppm. beilstein-journals.orggriffith.edu.au The two equivalent aromatic carbons (C-2 and C-6) are observed at 133.8 ppm, and the carbons bearing the bromine atoms (C-3 and C-5) are found at 118.6 ppm. beilstein-journals.orggriffith.edu.au The methoxy carbon (4-OCH₃) gives a signal at 60.8 ppm. beilstein-journals.orggriffith.edu.au

In the case of 4-hydroxy-3-iodo-5-methoxyphenyl)ethanone, a related structure, the ¹³C NMR spectrum in DMSO-d₆ shows the carbon bearing the iodine atom (C-3) at 84.0 ppm. rsc.org This provides an expected range for the chemical shift of the iodinated carbons in 3,5-diiodo-4-methoxybenzaldehyde.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Methoxybenzaldehyde Derivatives | Compound | Solvent | C-1 | C-2, C-6 | C-3, C-5 | C-4 | C-7 (Aldehyde) | 4-OCH₃ | Reference | |---|---|---|---|---|---|---|---| | 3,5-Dibromo-4-methoxybenzaldehyde | DMSO-d₆ | 134.5 | 133.8 | 118.6 | 158.1 | 190.1 | 60.8 | beilstein-journals.orggriffith.edu.au | | 4-hydroxy-3-iodo-5-methoxyphenyl)ethanone | DMSO-d₆ | 130.2 | 131.9 (C-2), 110.8 (C-6) | 84.0 (C-3) | 150.1 | 195.3 (Ketone) | 57.2 | rsc.org |

Vibrational Spectroscopy

The FT-IR spectrum of 4-hydroxy-3-iodo-5-methoxybenzaldehyde shows a characteristic broad peak for the O-H bond stretching between 3400-3100 cm⁻¹. chegg.com The sp² C-H stretching of the aromatic ring is observed around 3005 cm⁻¹. chegg.com The aldehydic C=O stretching vibration gives a strong absorption at approximately 1666 cm⁻¹. chegg.com Aromatic C=C stretching vibrations are typically seen in the 1584-1418 cm⁻¹ region. chegg.com The C-O stretching of the methoxy group is also identifiable within the spectrum.

For 4-hydroxy-3-iodo-5-methoxyphenyl)ethanone, the IR spectrum shows a broad OH stretch at 3236 cm⁻¹, CH₃ stretching at 2933 cm⁻¹, and a C=O stretch at 1655 cm⁻¹. rsc.org

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Methoxybenzaldehyde Derivatives

Functional Group 4-hydroxy-3-iodo-5-methoxybenzaldehyde 4-hydroxy-3-iodo-5-methoxyphenyl)ethanone Reference
O-H stretch 3400-3100 3236 rsc.orgchegg.com
sp² C-H stretch 3005 - chegg.com
C=O stretch 1666 1655 rsc.orgchegg.com
Aromatic C=C stretch 1584-1418 1568 rsc.orgchegg.com

Raman spectroscopy is a complementary technique to FT-IR. For related methoxybenzaldehydes like 3-chloro-4-methoxybenzaldehyde (B1194993), FT-Raman and FT-IR spectroscopy have been used in the range of 100-4000 cm⁻¹ and 400-4000 cm⁻¹ respectively. researchgate.net In Raman spectra, the vibration bands for halogens like Cl, Br, and I result in strong bands. researchgate.net The study of 3-chloro-4-methoxybenzaldehyde revealed an infrared doublet near 1700 cm⁻¹ which was attributed to Fermi resonance between the C=O stretching fundamental and a combination of O-CH₃ and C-C stretching vibrations. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-hydroxy-3-iodo-5-methoxyphenyl)ethanone, the UV spectrum in acetonitrile (B52724) exhibits absorption maxima (λmax) at 229 nm and 279 nm. rsc.org Similarly, 4-methoxybenzaldehyde (B44291) shows a UV absorption maximum. nist.gov These absorptions are typically due to π → π* and n → π* transitions within the aromatic ring and the carbonyl group. The substitution pattern on the benzene ring, including the presence of iodine and methoxy groups, influences the energy of these transitions and thus the position of the absorption maxima.

Table 4: UV-Vis Absorption Maxima (λmax) for Methoxybenzaldehyde Derivatives

Compound Solvent λmax (nm) Reference
4-hydroxy-3-iodo-5-methoxyphenyl)ethanone Acetonitrile 229, 279 rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₆I₂O₂), the analysis would reveal a distinct molecular ion peak and a characteristic fragmentation pattern that provides evidence for its molecular structure.

The high-resolution mass spectrum would confirm the elemental composition. The molecular ion peak [M]⁺ for this compound is expected at an m/z value corresponding to its molecular weight (approximately 387.84 g/mol ).

The fragmentation of substituted benzaldehydes in mass spectrometry is well-documented. For instance, the mass spectrum of the related compound 4-methoxybenzaldehyde shows a prominent molecular ion peak and a key fragment corresponding to the loss of a hydrogen atom, resulting in a stable acylium ion nist.govmassbank.eu. In the case of halogenated analogs like 3,5-Dibromo-4-methoxybenzaldehyde, low-resolution electrospray ionization mass spectrometry (LRESIMS) shows a characteristic isotopic cluster for the [M+H]⁺ ion at m/z 293, 295, and 297, which reflects the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br) beilstein-journals.org.

For this compound, which contains two monoisotopic iodine atoms, the fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. These include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), or the methyl radical ([M-CH₃]⁺). Subsequent fragmentations could involve the loss of carbon monoxide (CO) and iodine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Expected)Ion FormulaDescription
388[C₈H₆I₂O₂]⁺Molecular Ion [M]⁺
387[C₈H₅I₂O₂]⁺Loss of a hydrogen atom [M-H]⁺
373[C₇H₃I₂O₂]⁺Loss of a methyl radical [M-CH₃]⁺
359[C₇H₅I₂O]⁺Loss of a formyl radical [M-CHO]⁺
261[C₈H₆IO₂]⁺Loss of one iodine atom [M-I]⁺
134[C₈H₆O₂]⁺Loss of two iodine atoms [M-2I]⁺

This table is based on theoretical fragmentation patterns and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a molecule sci-hub.se.

For example, the single-crystal X-ray diffraction analysis of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), an isomer of vanillin, reveals that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c nih.gov. The crystal structure is stabilized by intermolecular O–H⋯O hydrogen bonds nih.gov. The analysis of another derivative, 3,5-Dibromo-2-hydroxybenzaldehyde, also shows a monoclinic crystal system, with intermolecular O—H⋯O hydrogen bonding and Br⋯Br interactions influencing the layered packing structure sigmaaldrich.com.

For this compound, it is anticipated that the large, electron-rich iodine atoms would play a significant role in the crystal packing through halogen bonding (I⋯O or I⋯I interactions), in addition to weaker C–H⋯O hydrogen bonds. The planarity of the benzaldehyde (B42025) moiety would likely be maintained, and the molecules would arrange in a way that minimizes steric hindrance while maximizing favorable intermolecular forces. A detailed X-ray diffraction study would be required to confirm these hypotheses and to precisely determine its solid-state structure.

Table 2: Single-Crystal X-ray Diffraction Data for the Related Compound 3-Hydroxy-4-methoxybenzaldehyde

ParameterValueReference
Empirical Formula C₈H₈O₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 6.37 nih.gov
b (Å) 13.34 nih.gov
c (Å) 8.51 nih.gov
α (˚) 90 nih.gov
β (˚) 97.44 nih.gov
γ (˚) 90 nih.gov

Computational and Theoretical Chemistry Studies on 3,5 Diiodo 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mahendrapublications.comresearchgate.net It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netniscpr.res.in For a molecule like 3,5-Diiodo-4-methoxybenzaldehyde, DFT calculations would provide fundamental insights into its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this would involve determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis would be performed to identify the most stable conformer(s) of the molecule. This is particularly relevant for the orientation of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups relative to the benzene (B151609) ring. For example, in a study of 4-methoxybenzaldehyde (B44291) (4MBA), a potential energy surface scan was conducted by varying the dihedral angle between the methoxy group and the benzaldehyde (B42025) group. mahendrapublications.com This analysis revealed two local minima, with the most stable conformer being identified. mahendrapublications.com A similar procedure for this compound would elucidate how the bulky iodine atoms influence the preferred orientation of the methoxy and aldehyde groups. The final optimized geometry would be confirmed by ensuring no imaginary frequencies are present in the vibrational frequency calculation, which indicates a true energy minimum. mahendrapublications.com

Electronic Structure Investigations

DFT is used to explore the electronic properties of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. niscpr.res.in A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net In studies of 4-methoxybenzaldehyde, DFT calculations helped assign the fundamental vibrational modes of the molecule. mahendrapublications.comnih.gov For this compound, this would involve identifying characteristic vibrational modes such as C=O stretching of the aldehyde, C-O stretching of the methoxy group, and vibrations involving the C-I bonds.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values. For 3-Hydroxy-4-methoxybenzaldehyde, calculated chemical shifts were evaluated against experimental data to validate the computational model. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. mahendrapublications.comniscpr.res.in These calculations provide insight into the electronic transitions occurring within the molecule. niscpr.res.in

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecular properties are heavily influenced by how molecules pack together and interact with their neighbors. Computational tools can be used to analyze these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netscirp.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a sum of spherical atoms for the molecule is greater than the sum for all other molecules.

Key tools in this analysis include:

dₙₒᵣₘ Maps: These surfaces are mapped with a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

In a study of a different substituted benzamide, Hirshfeld analysis showed that the most significant intermolecular contacts were H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). nih.gov For this compound, this analysis would be crucial for understanding the role of halogen bonding (I···I or I···O interactions), hydrogen bonding (C-H···O), and other van der Waals forces in the crystal packing.

The table below shows an example of the percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, illustrating the type of data this analysis provides. nih.gov

Interaction TypePercentage Contribution (%)
H···O/O···H37.0
H···H26.3
H···C/C···H18.5
C···O/O···C9.5

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.dewalisongo.ac.id It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. uni-muenchen.dewolfram.com

Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms. uni-muenchen.dewolfram.com

Green Regions: Represent areas of near-zero potential.

The MEP map is a valuable guide for predicting a molecule's reactivity and intermolecular interaction sites. niscpr.res.inuni-muenchen.de For this compound, an MEP map would highlight the negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding, and would also show the electrostatic potential around the iodine atoms, which is important for understanding potential halogen bonding interactions. nih.gov

Applications of 3,5 Diiodo 4 Methoxybenzaldehyde in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The strategic placement of functional groups on the 3,5-diiodo-4-methoxybenzaldehyde ring makes it an ideal starting material for constructing intricate molecular architectures. The aldehyde group provides a reactive site for carbon-carbon bond formation, while the iodine atoms can participate in various cross-coupling reactions. The methoxy (B1213986) group can influence the electronic properties and steric hindrance of the molecule, which can be crucial for directing reaction pathways and achieving desired stereoselectivity.

The Wittig reaction is a powerful tool for the synthesis of alkenes, and this compound is an excellent substrate for this transformation. nih.govfu-berlin.de By reacting it with a suitable phosphorus ylide, a wide range of stilbene (B7821643) derivatives can be prepared. nih.govwiley-vch.de These stilbenes, which are characterized by a 1,2-diphenylethylene core, are of significant interest due to their diverse biological activities. wiley-vch.de For instance, iodinated and diiodinated combretastatin (B1194345) analogues, which are potent anticancer agents, have been synthesized using this methodology. nih.gov The Wittig reaction allows for the introduction of various substituents on the second aromatic ring, enabling the fine-tuning of the pharmacological properties of the final compounds. nih.govfu-berlin.de

Table 1: Examples of Stilbene Derivatives Synthesized from this compound via Wittig Reaction
Reactant 1Reactant 2 (Phosphorus Ylide)Product (Stilbene Derivative)Significance
This compoundBenzyltriphenylphosphonium (B107652) halideDiiodostilbeneIntermediate for iodocombstatin synthesis nih.gov
This compoundSubstituted benzyltriphenylphosphonium halidesSubstituted diiodostilbenesExploration of structure-activity relationships for anticancer agents nih.govlongwood.edu

This compound is also a key intermediate in the synthesis of substituted chromene derivatives. nih.gov Chromenes are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. acgpubs.org The synthesis of chromene derivatives often involves a multi-component reaction where this compound is condensed with a suitable active methylene (B1212753) compound and a phenol (B47542) derivative. nih.govacgpubs.org For example, the reaction of this compound with malononitrile (B47326) and 3-methoxyphenol (B1666288) yields 2-amino-3-cyano-4-(3',5'-diiodo-4'-methoxyphenyl)-7-methoxy-4H-chromene, a compound with potential anticancer and anti-angiogenic activities. nih.gov

The diiodo- and dimethoxy-substituted aromatic ring of this compound serves as a valuable scaffold for the development of new therapeutic agents. nih.govontosight.ai The presence of iodine atoms allows for the introduction of further functionalities through reactions such as the Suzuki or Sonogashira cross-coupling, enabling the creation of a diverse library of compounds for screening. ontosight.ai The methoxy group can be demethylated to a hydroxyl group, which can then be used as a handle for further derivatization or to enhance the binding affinity of the molecule to its biological target. nih.gov For example, this compound has been used in the synthesis of iodinated combretastatins, which are potent inhibitors of tubulin polymerization and have shown promising results in the treatment of cancer. nih.gov

Chemical Modification and Derivatization Studies

The reactivity of the aldehyde and iodo groups of this compound makes it an attractive starting material for chemical modification and derivatization studies. These studies are aimed at synthesizing novel compounds with improved biological activities or unique chemical properties.

The aldehyde group of this compound can be readily transformed into other functional groups, leading to the synthesis of a variety of novel benzaldehyde (B42025) derivatives. oiccpress.comresearchgate.net For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime or a Schiff base. ontosight.airesearchgate.net These transformations provide access to a wide range of compounds with different electronic and steric properties, which can be useful for studying structure-activity relationships and for developing new catalysts or materials.

Table 2: Examples of Novel Benzaldehyde Derivatives from this compound
Reaction TypeReagentsProductPotential Applications
OxidationPotassium permanganate, etc.3,5-Diiodo-4-methoxybenzoic acidPrecursor for esters and amides
ReductionSodium borohydride (B1222165), etc.(3,5-Diiodo-4-methoxyphenyl)methanolIntermediate for further synthesis
OximationHydroxylamineThis compound oximeMedicinal chemistry research ontosight.ai
Schiff Base FormationPrimary aminesN-(3,5-Diiodo-4-methoxybenzylidene)aminesLigands for catalysis, biologically active compounds researchgate.net

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships. By systematically varying the substituents on the aromatic ring, it is possible to gain insights into how changes in the electronic and steric properties of the molecule affect its reactivity and biological activity. For example, the iodine atoms can be replaced with other halogens, such as bromine or chlorine, to study the effect of halogen size and electronegativity on the properties of the molecule. nih.gov Similarly, the methoxy group can be replaced with other alkoxy groups or a hydroxyl group to investigate the role of this substituent in directing reaction pathways and influencing biological activity. nih.gov These studies are crucial for the rational design of new molecules with desired properties.

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